

Ginnalin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Ginnalin A
Cat. No.:	B1230852

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginnalin A, a polyphenolic compound classified as a gallotannin, has garnered significant scientific interest for its diverse biological activities.^{[1][2]} Isolated primarily from various *Acer* (maple) species, this natural product exhibits potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides a comprehensive overview of **Ginnalin A**, detailing its chemical structure, physicochemical properties, and mechanisms of action. Special emphasis is placed on its modulation of key signaling pathways, including the Nrf2 antioxidant response and apoptosis. This document also includes detailed experimental protocols for the extraction, purification, and biological evaluation of **Ginnalin A** to facilitate further research and drug development efforts.

Chemical Structure and Properties

Ginnalin A, also known as Aceritannin, is a hydrolyzable tannin characterized by a 1,5-anhydro-D-glucitol core.^{[1][2]} Two galloyl (3,4,5-trihydroxybenzoyl) groups are attached to this central moiety at the 2- and 6-positions.^[1] This specific digalloyl substitution pattern distinguishes it from other related compounds like Ginnalin B and C.^{[1][2]}

Chemical Identifiers

Identifier	Value
IUPAC Name	[(2R,3S,4S,5S)-3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate[1]
Synonyms	Ginnalin-A, Aceritannin[3]
CAS Number	76746-56-0[1][3]
Molecular Formula	C ₂₀ H ₂₀ O ₁₃ [1]
Molecular Weight	468.37 g/mol
InChI	InChI=1S/C20H20O13/c21-9-1-7(2-10(22)15(9)25)19(29)32-5-13-17(27)18(28)14(6-31-13)33-20(30)8-3-11(23)16(26)12(24)4-8/h1-4,13-14,17-18,21-28H,5-6H2/t13-,14+,17-,18-/m1/s1[1]
InChI Key	IGKWMHUOBKCUQU-LTCOOKNTSA-N[1]
SMILES	C1--INVALID-LINK-- COC(=O)C2=CC(=C(C(=C2O)O)O)O)O">C@ @HOC(=O)C3=CC(=C(C(=C3O)O)O)O[3]

Physicochemical Properties

Property	Value
Appearance	White to off-white powder
Melting Point	Not available
Boiling Point	Not available
Density	Not available
Solubility	Soluble in DMSO and Dimethylformamide (DMF). Slightly soluble in Ethanol. Sparingly soluble in aqueous buffers. For maximum solubility in aqueous buffers, it is recommended to first dissolve in an organic solvent like DMSO or ethanol and then dilute with the aqueous buffer.

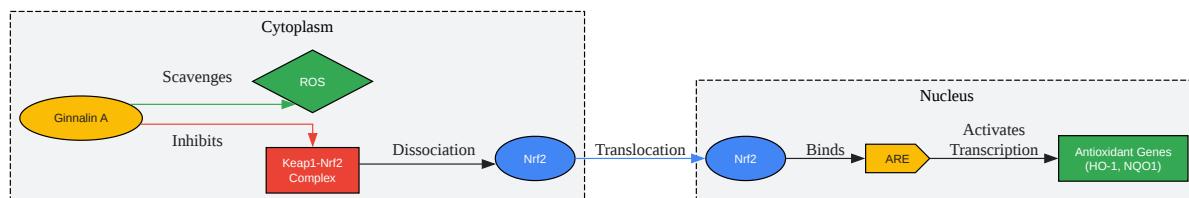
Biological Activities and Mechanisms of Action

Ginnalin A has demonstrated a wide range of biological effects, which are primarily attributed to its antioxidant and pro-apoptotic properties.

Anticancer Activity

Ginnalin A exhibits significant anticancer activity against various cancer cell lines, including colon, breast, and liver cancer. Its primary mechanism involves the induction of apoptosis.

- **Induction of Apoptosis:** **Ginnalin A** has been shown to upregulate the expression of several pro-apoptotic genes, including CASP3, CASP8, CASP9, CYCS (encoding cytochrome c), and p53. This leads to the activation of the caspase cascade and subsequent programmed cell death.
- **Cell Cycle Arrest:** It can also induce cell cycle arrest at the S and G2/M phases, thereby inhibiting cancer cell proliferation.


The following table summarizes the reported IC₅₀ values of **Ginnalin A** against different cancer cell lines.

Cell Line	Cancer Type	IC ₅₀ (µM)
HCT116	Colon Cancer	24.8
SW480	Colon Cancer	22.0
SW620	Colon Cancer	39.7
Hep3B	Hepatocellular Carcinoma	155
MDA-MB-231	Breast Cancer	160
MCF-7	Breast Cancer	300

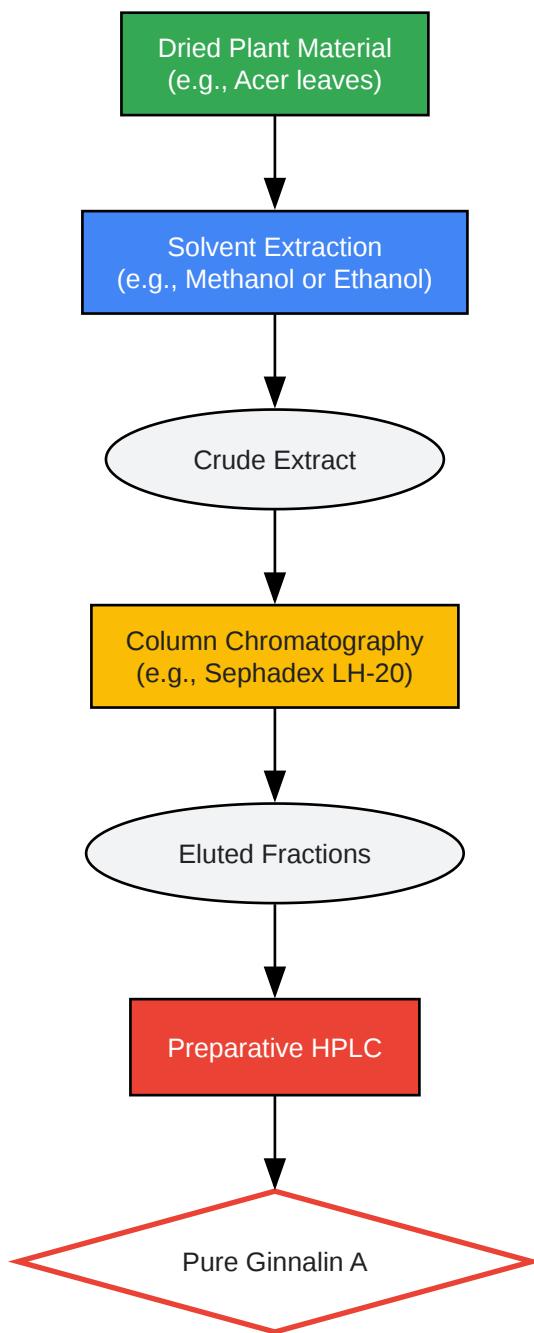
Antioxidant Activity and Nrf2 Pathway Activation

Ginnalin A is a potent antioxidant that can directly scavenge reactive oxygen species (ROS). Furthermore, it can indirectly exert antioxidant effects by activating the Nrf2 signaling pathway.

- Nrf2 Activation: **Ginnalin A** promotes the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

[Click to download full resolution via product page](#)

Ginnalin A activates the Nrf2 antioxidant pathway.


Neuroprotective Effects

Ginnalin A has shown promise in the context of neurodegenerative diseases. It has been found to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease. This suggests a potential therapeutic role for **Ginnalin A** in mitigating neurotoxicity.

Experimental Protocols

Extraction and Purification of Ginnalin A

A common method for the extraction and purification of **Ginnalin A** from Acer species involves solvent extraction followed by chromatographic separation.

[Click to download full resolution via product page](#)

General workflow for **Ginnalin A** extraction and purification.

Protocol:

- Extraction:
 - Air-dry and powder the plant material (e.g., leaves of *Acer tataricum* subsp. *ginnala*).

- Extract the powder with a suitable solvent (e.g., 80% methanol or ethanol) at room temperature with agitation for 24-48 hours.
- Filter the extract and concentrate it under reduced pressure to obtain the crude extract.
- Purification:
 - Subject the crude extract to column chromatography on a Sephadex LH-20 column.
 - Elute with a gradient of methanol in water to separate the components.
 - Collect the fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC.
 - Pool the fractions containing **Ginnalin A** and further purify using preparative high-performance liquid chromatography (HPLC) with a C18 column.[4]
 - Use a gradient of acetonitrile in water with a small amount of formic acid as the mobile phase.[4]
 - Collect the peak corresponding to **Ginnalin A** and lyophilize to obtain the pure compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of **Ginnalin A** on cancer cell lines.[5][6][7][8]

Materials:

- 96-well plates
- Cancer cell line of interest
- Complete cell culture medium
- **Ginnalin A** stock solution (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[\[7\]](#)
- Treat the cells with various concentrations of **Ginnalin A** (e.g., 0-500 μ M) for 24, 48, or 72 hours. Include a vehicle control (DMSO).[\[5\]](#)
- After the incubation period, add 10-20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C.[\[6\]](#)[\[8\]](#)
- Remove the medium and add 100-150 μ L of the solubilization solution to dissolve the formazan crystals.[\[6\]](#)
- Measure the absorbance at 570 nm using a microplate reader.[\[6\]](#)
- Calculate the cell viability as a percentage of the vehicle control.

Gene Expression Analysis (qPCR)

This protocol is used to quantify the changes in the expression of apoptosis-related genes after treatment with **Ginnalin A**.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- Cancer cell line
- **Ginnalin A**
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix

- Primers for target genes (e.g., CASP3, CASP8, CASP9, BCL2, BAX, p53) and a housekeeping gene (e.g., GAPDH, ACTB)
- Real-time PCR instrument

Procedure:

- Treat the cells with **Ginnalin A** at a specific concentration (e.g., IC₅₀ value) for a defined period (e.g., 24 hours).
- Extract total RNA from the cells using a commercial kit.[\[12\]](#)
- Synthesize cDNA from the extracted RNA using a reverse transcription kit.[\[12\]](#)
- Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.[\[9\]](#)[\[11\]](#)
- The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[\[12\]](#)
- Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the control.[\[11\]](#)

Protein Analysis (Western Blot)

This protocol is used to detect changes in the protein levels of key components of the Nrf2 signaling pathway.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- Cell line of interest
- **Ginnalin A**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels

- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-HO-1, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat the cells with **Ginnalin A** as described for the qPCR experiment.
- Lyse the cells and collect the protein extracts. For Nrf2 translocation, separate nuclear and cytoplasmic fractions.[14][16]
- Determine the protein concentration of each sample.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.[17]
- Block the membrane with blocking buffer for 1 hour at room temperature.[17]
- Incubate the membrane with the primary antibody overnight at 4°C.[17]
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[15]
- Quantify the band intensities and normalize to a loading control like β -actin.[14]

Conclusion

Ginnalin A is a promising natural compound with a well-defined chemical structure and a broad spectrum of biological activities. Its ability to induce apoptosis in cancer cells and activate the Nrf2 antioxidant pathway highlights its potential for the development of novel therapeutics for cancer and diseases associated with oxidative stress. The experimental protocols provided in this guide are intended to facilitate further research into the pharmacological properties and mechanisms of action of **Ginnalin A**, ultimately paving the way for its potential clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Ginnalin A [smolecule.com]
- 2. Ginnalin A and hamamelitannin: the unique gallotannins with promising anti-carcinogenic potential [explorationpub.com]
- 3. Ginnalin A | C20H20O13 | CID 5318457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. isca.in [isca.in]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. atcc.org [atcc.org]
- 9. media.tghn.org [media.tghn.org]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis-related gene expression can predict the response of ovarian cancer cell lines to treatment with recombinant human TRAIL alone or combined with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]
- 16. Nrf2/ARE Pathway Involved in Oxidative Stress Induced by Paraquat in Human Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Dynamic modeling of Nrf2 pathway activation in liver cells after toxicant exposure - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ginnalin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1230852#ginnalin-a-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com